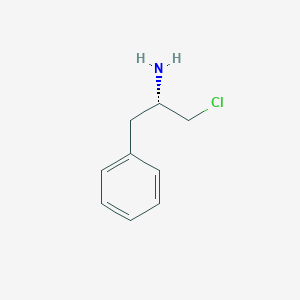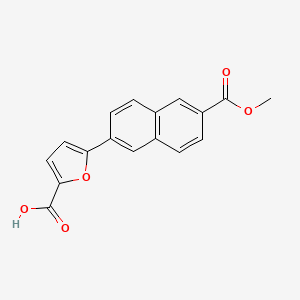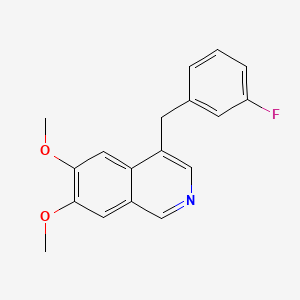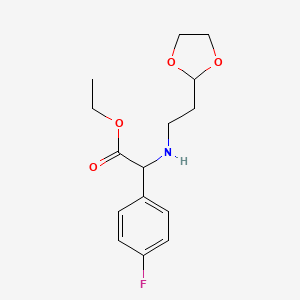
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate is a synthetic organic compound that features a dioxolane ring, an ethylamino group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate typically involves multiple steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of ethylene glycol with an aldehyde or ketone under acidic conditions.
Introduction of the Ethylamino Group: This step involves the reaction of the dioxolane derivative with an ethylamine compound, often under basic conditions to facilitate nucleophilic substitution.
Attachment of the Fluorophenyl Group: The final step involves the coupling of the intermediate with a fluorophenyl acetic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the dioxolane ring, potentially opening it to form diols.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of diols or other reduced derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.
作用機序
The mechanism of action of Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, pain, or cellular metabolism.
類似化合物との比較
Similar Compounds
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-phenylacetate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-chlorophenyl)acetate: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the fluorine atom in Ethyl 2-((2-(1,3-dioxolan-2-yl)ethyl)amino)-2-(4-fluorophenyl)acetate may confer unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to certain biological targets.
特性
分子式 |
C15H20FNO4 |
|---|---|
分子量 |
297.32 g/mol |
IUPAC名 |
ethyl 2-[2-(1,3-dioxolan-2-yl)ethylamino]-2-(4-fluorophenyl)acetate |
InChI |
InChI=1S/C15H20FNO4/c1-2-19-15(18)14(11-3-5-12(16)6-4-11)17-8-7-13-20-9-10-21-13/h3-6,13-14,17H,2,7-10H2,1H3 |
InChIキー |
NLSAZFFCVWVITM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)NCCC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)
![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)



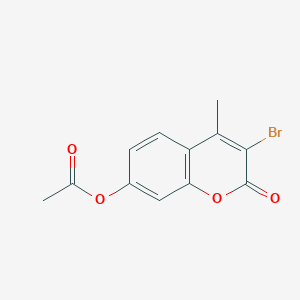


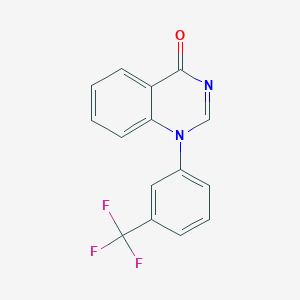
![(2R,3S,5R)-5-[6-(cyclopropylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B11834365.png)

